
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide
Übersicht
Beschreibung
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide, also known as DBD, is a synthetic chemical compound that has gained significant attention in the field of biomedical research. DBD is a yellowish crystalline powder that is soluble in organic solvents and has a molecular weight of 418.42 g/mol.
Wirkmechanismus
The mechanism of action of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide is not fully understood. However, it has been suggested that N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide's anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB pathway, which is a key regulator of the inflammatory response. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide's antiviral activity is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been shown to reduce the expression of oncogenes such as c-Myc and Cyclin D1. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide's antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral RNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide is its low toxicity and high selectivity towards cancer cells. Additionally, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide exhibits good solubility in organic solvents, which makes it easy to handle in the laboratory. However, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide's low aqueous solubility makes it difficult to administer orally, which limits its potential for clinical use. Furthermore, the mechanism of action of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide is not fully understood, which limits its potential for further development.
Zukünftige Richtungen
Despite its limitations, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications in cancer therapy, anti-inflammatory agents, and antiviral agents. One potential future direction is to investigate the use of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide in combination with other chemotherapeutic agents to enhance its anticancer activity. Another potential future direction is to develop more water-soluble derivatives of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide to improve its bioavailability. Furthermore, the mechanism of action of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide needs to be further elucidated to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been extensively studied for its potential applications in various biomedical research areas, including cancer therapy, anti-inflammatory agents, and antiviral agents. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide exhibits antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
1-N',3-N'-dibenzoyl-2-phenylbenzene-1,3-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O4/c33-25(20-13-6-2-7-14-20)29-31-27(35)22-17-10-18-23(24(22)19-11-4-1-5-12-19)28(36)32-30-26(34)21-15-8-3-9-16-21/h1-18H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVIDMBVEYTIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2C(=O)NNC(=O)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~2~,N'~6~-bis(phenylcarbonyl)biphenyl-2,6-dicarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3748261.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3748264.png)

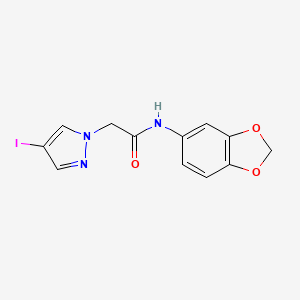

![methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate](/img/structure/B3748291.png)
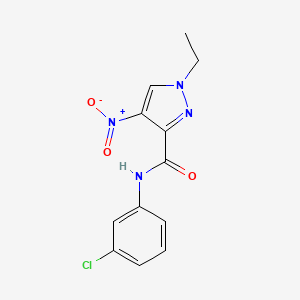
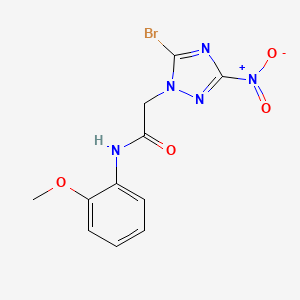
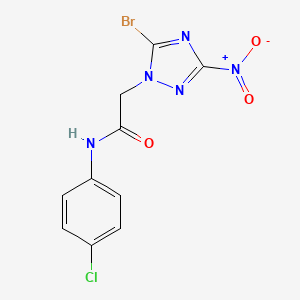

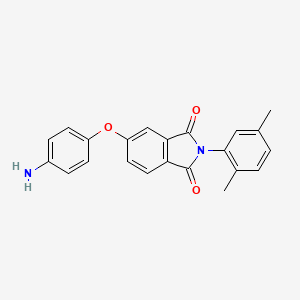

![4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid](/img/structure/B3748358.png)
